N-2-biphenylyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Overview
Description
N-2-biphenylyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide, commonly known as BDP-12, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. BDP-12 belongs to the class of compounds known as phenylacetamides and has been found to possess a wide range of biological activities.
Mechanism of Action
BDP-12 exerts its biological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. BDP-12 also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular protection.
Biochemical and Physiological Effects:
BDP-12 has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. BDP-12 has also been found to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the major advantages of BDP-12 is its wide range of biological activities, making it a versatile compound for studying various diseases. However, one of the limitations of BDP-12 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of BDP-12. One area of research is the development of more efficient synthesis methods for BDP-12. Another area of research is the investigation of BDP-12's potential use in treating other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BDP-12 and to optimize its pharmacological properties.
Scientific Research Applications
BDP-12 has been studied extensively for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of these diseases.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c1-15-12-18(13-16(2)22(15)23)26-14-21(25)24-20-11-7-6-10-19(20)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXDXAPPEPAIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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